molecular formula C11H12O2 B1588771 Methyl indane-2-carboxylate CAS No. 4254-32-4

Methyl indane-2-carboxylate

Cat. No. B1588771
Key on ui cas rn: 4254-32-4
M. Wt: 176.21 g/mol
InChI Key: RMOPJLIMRSAIMD-UHFFFAOYSA-N
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Patent
US04152527

Procedure details

A solution of 50 g. of indan-2-carboxylic acid (prepared according to the procedure reported by E. D. Bergmann and E. Hoffman, J. Org. Chem., 26, 3555 (1961)) and 5 ml. of con d sulfuric acid in 500 ml. of methanol is heated at reflux for 3.0 hours then is cooled in ice. The cooled solution is neutralized (pH~5) with saturated sodium bicarbonate, is concentrated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with saturated bicarbonate, with saturated brine, are dried (anhydrous magnesium sulfate), and are concentrated. Distillation of the crude residue in vacuo provides the desired methyl indan-2-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[C:18](=O)(O)[O-].[Na+]>CO>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[C:10]([O:12][CH3:18])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then is cooled in ice
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated bicarbonate, with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude residue in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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